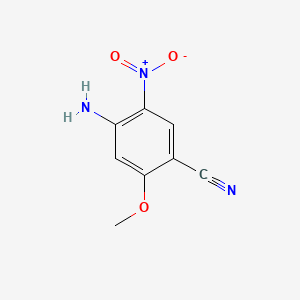

C6-NBD Sphinganin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

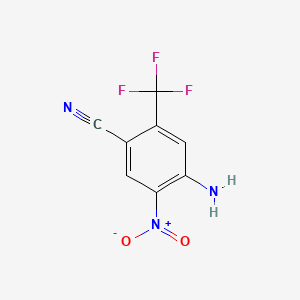

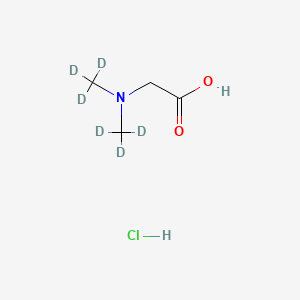

C6-NBD Sphinganine is a biologically active fluorescent analog of short-chain, membrane-permeable ceramides. It is used extensively in scientific research to study sphingolipid transport and metabolism mechanisms. This compound is particularly useful as a selective stain for the Golgi apparatus in live and fixed cells due to its environment-sensitive fluorescent properties .

Wissenschaftliche Forschungsanwendungen

C6-NBD Sphinganine has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Employed in cellular imaging to visualize the Golgi apparatus and study sphingolipid transport.

Medicine: Investigated for its potential role in understanding diseases related to sphingolipid metabolism.

Industry: Utilized in the development of fluorescent dyes and probes for various applications

Wirkmechanismus

Target of Action

C6-NBD Sphinganine, also known as C-6 NBD-dihydro-Ceramide, is a sphinganine analog . It primarily targets fatty acids , serving as a fluorescent dye for labeling these molecules .

Mode of Action

C6-NBD Sphinganine interacts with its targets (fatty acids) by attaching to them as a fluorescent label . This interaction allows the compound to be used in various cellular studies, including the study of sphingolipid transport and metabolism mechanisms .

Biochemical Pathways

It is known to be used inCERT trafficking studies , which involve the study of ceramide transport protein (CERT), a key player in the sphingolipid metabolism pathway.

Result of Action

The primary result of C6-NBD Sphinganine’s action is the fluorescent labeling of fatty acids . This labeling allows for the visualization and study of these molecules within a cellular context .

Action Environment

C6-NBD Sphinganine’s action is influenced by its environment. The compound’s fluorescence is weak in aqueous solutions but enhances in proton inert solvents and other nonpolar environments . This property is beneficial for studies in live and fixed cells, where the compound is used as a selective stain for the Golgi apparatus .

Biochemische Analyse

Biochemical Properties

C6-NBD Sphinganine is used to study sphingolipid transport and metabolism mechanisms . It interacts with various enzymes and proteins involved in these processes. For instance, it is a substrate for ceramide synthases (CerS), a family of six enzymes that catalyze the N-acylation of the sphingoid long chain base . The interaction between C6-NBD Sphinganine and these enzymes is crucial for the synthesis of ceramide, a central sphingolipid metabolite .

Cellular Effects

C6-NBD Sphinganine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells, indicating its influence on cellular localization and accumulation .

Molecular Mechanism

The molecular mechanism of action of C6-NBD Sphinganine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, it is a substrate for ceramide synthases, which catalyze its conversion to ceramide, a key player in sphingolipid signaling .

Metabolic Pathways

C6-NBD Sphinganine is involved in the sphingolipid metabolism pathway . It interacts with enzymes such as ceramide synthases in this pathway

Transport and Distribution

C6-NBD Sphinganine is transported and distributed within cells and tissues It could interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of C6-NBD Sphinganine and its effects on activity or function are important aspects of its biochemical profile. It is used as a selective stain for the Golgi apparatus in live and fixed cells , indicating its localization within this organelle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C6-NBD Sphinganine typically involves the conjugation of a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group to a dihydro-ceramide backbone. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the fluorescent group .

Industrial Production Methods

Industrial production methods for C6-NBD Sphinganine are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include rigorous purification steps to achieve high purity levels required for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

C6-NBD Sphinganine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, altering its fluorescent properties.

Reduction: Reduction reactions can modify the ceramide backbone, affecting its biological activity.

Substitution: The NBD group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the fluorescent group .

Major Products

The major products formed from these reactions include various derivatives of C6-NBD Sphinganine with altered fluorescent and biological properties. These derivatives are often used to study different aspects of sphingolipid metabolism and transport .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

C-6 NBD-Ceramide: Similar in structure but contains an unsaturated bond in the ceramide backbone.

C-6 Ceramide: Lacks the fluorescent NBD group but is used in similar research applications.

C-2 Ceramide: A shorter-chain analog with different biological properties

Uniqueness

C6-NBD Sphinganine is unique due to its combination of membrane permeability, biological activity, and fluorescent properties. This makes it an invaluable tool for studying sphingolipid metabolism and transport in live cells .

Eigenschaften

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZLBJRDZRUTOE-AHKZPQOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)